2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c24-21-6-2-1-5-20(21)23(29)26-19-10-8-18(9-11-19)17-27-13-15-28(16-14-27)22-7-3-4-12-25-22/h1-12H,13-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVRQLWIJTNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under dehydrating conditions.
Benzylation: The piperazine intermediate is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate to form 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzene.
Amidation: The final step involves the reaction of the benzylated intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide core is synthesized via coupling 2-fluorobenzoic acid with 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)aniline. This reaction typically employs carbodiimide-based coupling agents:
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| EDCI/HOBt | THF | RT, 24 h | 85–90% | |
| DIPEA (base) | CH₂Cl₂ | 0°C → RT, 12 h | 78% |
Mechanism : Activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the aniline.
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or reductive amination. Key steps include:
1.2.1 Alkylation of Piperazine
4-(Pyridin-2-yl)piperazine reacts with 4-(bromomethyl)phenyl intermediates under basic conditions:
| Substrate | Base | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| 4-(Bromomethyl)benzamide | K₂CO₃ | DMF | 12 h | 72% | |
| Cs₂CO₃ | Toluene | 100°C, 24 h | 68% |
Side Products : Over-alkylation or hydrolysis of the bromomethyl group may occur without rigorous moisture control.
1.2.2 Pyridinyl Substitution
The pyridin-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
| Method | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | EtOH/H₂O, 80°C, 6 h | 65% | |
| Buchwald-Hartwig Amination | Pd(OAc)₂/BINAP | Toluene, 100°C, 12 h | 70% |
Hydrolytic Stability
The benzamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C) but degrades in strongly acidic or alkaline environments:
| Condition | Half-Life | Degradation Product | Source |
|---|---|---|---|
| 0.1 M HCl | 2 h | 2-Fluorobenzoic acid + Aniline | |
| 0.1 M NaOH | 1.5 h | Same as above |
Metabolic Reactions
In vitro studies using liver microsomes indicate:
-
Primary Pathway : N-Demethylation of the piperazine ring (CYP3A4-mediated).
-
Secondary Pathway : Fluorine hydroxylation (CYP2D6-mediated).
| Metabolite | Enzyme | Kinetic Parameter (Km) | Source |
|---|---|---|---|
| N-Desmethyl derivative | CYP3A4 | 12.4 μM | |
| 3-Hydroxy-2-fluorobenzamide | CYP2D6 | 8.9 μM |
Comparative Analysis of Synthetic Routes
Optimal Route : Route A balances yield, purity, and scalability for industrial applications .
Spectroscopic Characterization
Scientific Research Applications
Medicinal Chemistry
2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide has shown potential in the development of new therapeutic agents. Its structure incorporates a piperazine moiety, which is prevalent in many pharmaceuticals due to its ability to interact with various biological targets.
Antidepressant and Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antidepressant and antipsychotic properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, making derivatives of this compound promising candidates for treating mood disorders .
Anticancer Properties
Studies have evaluated the efficacy of benzamide derivatives as inhibitors of specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have been shown to inhibit RET kinase activity, which is crucial in certain types of cancer . This positions such compounds as potential leads for further development in oncological therapeutics.
Neuropharmacology
The compound's interaction with the central nervous system (CNS) makes it a subject of interest in neuropharmacology. Its ability to cross the blood-brain barrier could allow it to act on CNS targets effectively, potentially leading to developments in treatments for neurological disorders such as schizophrenia or anxiety .
Material Science
Beyond medicinal applications, there is growing interest in the use of benzamide derivatives in material science. The unique properties imparted by the fluorine atom and the piperazine structure can enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials .
Case Study 1: Antidepressant Activity
A study conducted on various benzamide derivatives demonstrated that modifications on the piperazine ring significantly influenced their antidepressant activity. The presence of electron-withdrawing groups like fluorine enhanced binding affinity to serotonin receptors, suggesting that this compound could be a lead compound for further exploration .
Case Study 2: Anticancer Efficacy
In vitro assays have shown that compounds similar to this compound effectively inhibit cell proliferation in RET-positive cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Receptor Selectivity
- Target Compound: Exhibits high selectivity for dopamine D3 receptors due to the pyridin-2-yl group, which aligns with the orthosteric binding pocket of D3 receptors. The 2-fluoro substitution reduces off-target binding to α1-adrenergic receptors compared to non-fluorinated analogs .
- Trifluoromethyl Sulfonyl Analog () : The sulfonyl group enhances binding to RANKL pathways but reduces CNS penetration due to increased polarity. The trifluoromethyl group improves metabolic stability but diminishes dopamine receptor affinity .
- Methoxyphenyl Analog (): The 2-methoxy group increases serotonin receptor affinity (5-HT1A Ki = 12 nM) but lowers dopamine D3 selectivity. The 4-fluoro substitution on benzamide improves bioavailability compared to non-fluorinated derivatives .
Pharmacokinetic Properties
- Target Compound : Moderate lipophilicity (cLogP ~3.2) balances blood-brain barrier penetration and hepatic clearance. The pyridinyl-piperazine group reduces CYP3A4-mediated metabolism .
- Pentanamide Analog () : Longer alkyl chain (pentanamide) increases half-life (t1/2 = 8.2 hrs in rats) but reduces CNS activity due to higher plasma protein binding .
- Chloro-Fluorophenyl Pyridazinyl Analog () : The pyridazinyl group introduces strong π-π interactions with kinase ATP pockets (IC50 = 0.8 nM for Abl1), but the furan methyl group increases hepatotoxicity risks .
Biological Activity
2-Fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 434.506 g/mol
- CAS Number : 155204-26-5
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | 1.228 g/cm³ |
| Boiling Point | 614.4°C at 760 mmHg |
| Flash Point | 325.4°C |
The primary mechanism of action for this compound involves the inhibition of specific protein kinases, notably those involved in the cell cycle regulation, such as CDK4 and CDK6. These kinases are crucial for cell proliferation, and their inhibition can lead to reduced tumor growth.
Pathway Involvement
The compound is also known to interact with the PI3K/AKT/mTOR signaling pathway, which plays a pivotal role in cellular growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells, making it a candidate for cancer treatment.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC values lower than standard chemotherapeutic agents like doxorubicin in certain assays.
Neurological Effects
Recent research indicates that compounds with similar structures have potential applications in treating neurological disorders such as Alzheimer's disease. The piperazine moiety is often associated with neuroprotective effects, suggesting that this compound may also exhibit similar properties.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited potent anti-proliferative activity (IC < 10 µM) against breast and lung cancer cells .
- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, which may enhance its therapeutic potential. The compound's interaction with metabolic enzymes indicates a moderate clearance rate, suggesting a prolonged half-life conducive to sustained therapeutic effects .
- Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. These simulations revealed that hydrophobic interactions play a significant role in its binding affinity, supporting its potential as a lead compound for further development .
Q & A
Q. How should researchers document synthetic protocols for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
